molecular formula C14H13ClN2O3S B5721787 (E)-N'-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE

(E)-N'-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE

Cat. No.: B5721787
M. Wt: 324.8 g/mol
InChI Key: KFTKSESRTMRLCH-UHFFFAOYSA-N
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Description

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE is a synthetic organic compound that features both sulfonamide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the chlorination of 4-chlorobenzenesulfonic acid to form 4-chlorobenzenesulfonyl chloride.

    Coupling with Hydroxyphenyl Ethanamide: The sulfonyl chloride intermediate is then reacted with 4-hydroxyphenyl ethanamide under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide functional group, such as sulfanilamide.

    Hydroxyphenyl Ethanamides: Compounds containing the hydroxyphenyl ethanamide moiety, such as paracetamol.

Uniqueness

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)ETHANIMIDAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(16-12-4-6-13(18)7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTKSESRTMRLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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